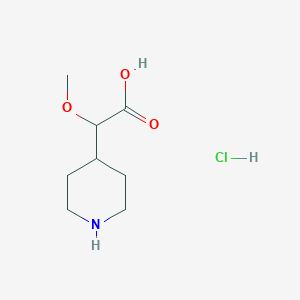

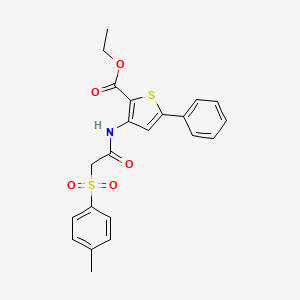

2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis and evaluation of pyridine derivatives, including compounds related to 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride, have shown variable and modest antimicrobial activity against bacterial and fungal strains. This highlights the potential use of such compounds in developing new antimicrobial agents. The synthesized compounds were evaluated through structural analysis and in vitro antimicrobial screening, demonstrating their relevance in medicinal chemistry research for identifying new therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Reactions with Acid Anhydrides

Research into the reactions of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides, though not directly involving 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride, provides insights into the chemical behavior and potential applications of structurally related compounds in synthetic chemistry. The reactions lead to the formation of various derivatives, underlining the versatility of methoxy-acid compounds in chemical synthesis and their potential utility in producing intermediates for further chemical transformations (Yamamura, Kato, & Hirata, 1969).

GABA Uptake Inhibitors

The synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives have shown that such compounds can inhibit the GABA transport proteins GAT1 and GAT3. This suggests potential applications in neuroscience research, specifically in the development of drugs targeting GABAergic neurotransmission. The study highlights the importance of structural modifications in enhancing the inhibitory activity of compounds on GABA uptake, which could be relevant for the design of new therapeutic agents for neurological disorders (Zhao, Pabel, Höfner, & Wanner, 2013).

Selective Killing of Bacterial Persisters

A study on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) demonstrated its ability to selectively kill bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This research offers a promising approach to combating bacterial persistence, a significant challenge in treating infections. The findings provide a foundation for developing new strategies to eradicate persistent bacterial infections, underscoring the potential of chemical compounds in addressing antibiotic resistance (Kim et al., 2011).

properties

IUPAC Name |

2-methoxy-2-piperidin-4-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-7(8(10)11)6-2-4-9-5-3-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFFJZKCQBWPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCNCC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

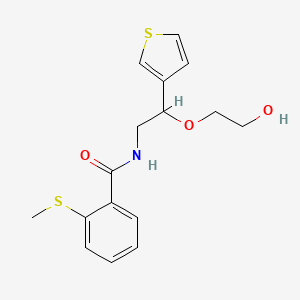

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)

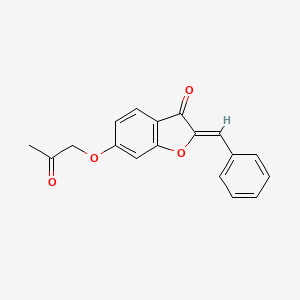

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)

![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)